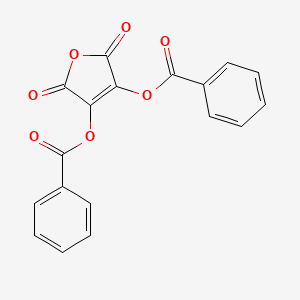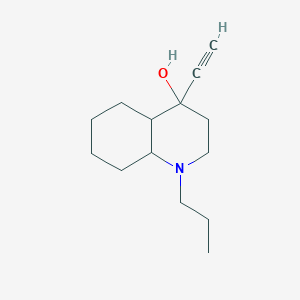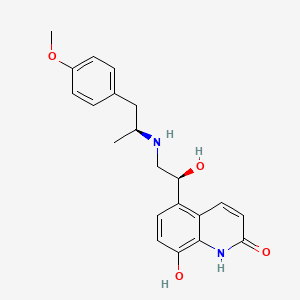
6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound features a benzofuran core with a substituted octadienyl group, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Attachment of the Octadienyl Group: The octadienyl group can be introduced via etherification reactions, where the appropriate alcohol (3,7,7-trimethylocta-2,4-dien-1-ol) is reacted with the benzofuran core under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the double bonds in the octadienyl group.
Reduction: Reduction reactions could target the double bonds or the benzofuran ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzofuran ring or the octadienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or ketones, while reduction could produce saturated hydrocarbons.
科学的研究の応用
6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Possible use in drug development due to its unique structure.
Industry: Applications in materials science or as a precursor for other industrial chemicals.
作用機序
The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes or receptors, altering their function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Benzofuran: The parent compound, known for its biological activity.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with different reactivity.
Octadienyl Derivatives: Compounds with similar side chains, which may have comparable properties.
Uniqueness
6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran is unique due to the combination of the benzofuran core and the octadienyl side chain, which may impart distinct chemical and biological properties not found in simpler analogs.
特性
分子式 |
C19H26O2 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
6-[(2E,4E)-3,7,7-trimethylocta-2,4-dienoxy]-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C19H26O2/c1-15(6-5-11-19(2,3)4)9-12-20-17-8-7-16-10-13-21-18(16)14-17/h5-9,14H,10-13H2,1-4H3/b6-5+,15-9+ |
InChIキー |
XAQZZKLEOIBXTE-LODDJISYSA-N |
異性体SMILES |
C/C(=C\COC1=CC2=C(CCO2)C=C1)/C=C/CC(C)(C)C |
正規SMILES |
CC(=CCOC1=CC2=C(CCO2)C=C1)C=CCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)


![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)


![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)



![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)


